

Veralgin: A Technical Guide to its Active Ingredients and Chemical Structures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Veralgin**
Cat. No.: **B056037**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veralgin is a pharmaceutical preparation known for its spasmolytic and analgesic properties. However, the brand name "**Veralgin**" is associated with different active pharmaceutical ingredients (APIs) in various geographical regions. This technical guide provides an in-depth analysis of the two primary formulations of **Veralgin**: one containing Tiemonium Methylsulphate, and a combination product composed of Metamizole sodium, Pitofenone hydrochloride, and Fenpiverinium bromide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical structures, mechanisms of action, and relevant experimental data for each active ingredient.

Section 1: Tiemonium Methylsulphate Formulation

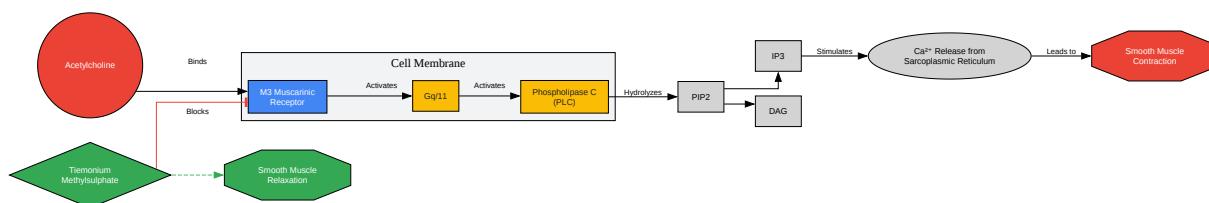
Active Ingredient: Tiemonium Methylsulphate

Tiemonium methylsulphate is a quaternary ammonium antimuscarinic agent.^[1] It is utilized for its spasmolytic effects on the smooth muscles of the intestine, biliary system, bladder, and uterus.^[2]

Chemical Structure

Chemical Name: 4-(3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholinium methyl sulfate

Molecular Formula: $C_{18}H_{24}NO_2S^+\cdot CH_3O_4S^-$


Molecular Weight: 429.56 g/mol [1]

Chemical Structure:

Mechanism of Action

Tiemonium methylsulphate exerts its spasmolytic effects through a multi-faceted mechanism. It acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the contractile effects of acetylcholine on smooth muscle.[3] Additionally, it has been shown to have a membrane-stabilizing effect, reinforcing the binding of calcium to membrane phospholipids.[3] This action is thought to inhibit the release and availability of intracellular calcium, which is crucial for muscle contraction.[3]

The primary signaling pathway inhibited by Tiemonium Methylsulphate is the Gq/11 protein-coupled receptor pathway activated by acetylcholine at M3 muscarinic receptors. By blocking this receptor, Tiemonium Methylsulphate prevents the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels and smooth muscle relaxation.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of Tiemonium Methylsulphate.

Quantitative Data

Currently, specific quantitative data such as K_i values for muscarinic receptor subtypes or IC_{50} values for the inhibition of acetylcholine-induced contractions for Tiemonium Methylsulphate are not readily available in the public domain. Hydroalcoholic extract of *D. kotschy*, which contains Tiemonium methylsulphate, was found to inhibit KCl and acetylcholine-induced contractions in rat isolated ileum with IC_{50} values of $41 \pm 10 \mu\text{g/mL}$ and $133 \pm 19 \mu\text{g/mL}$, respectively.[4]

Section 2: Combination Formulation (Metamizole, Pitofenone, Fenpiverinium)

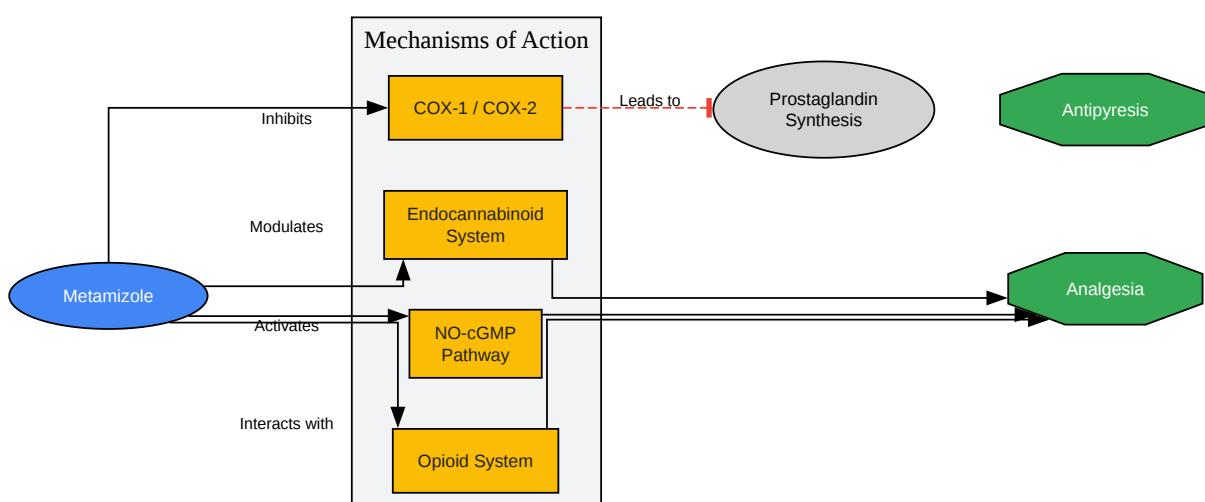
This formulation of **Veralgin** combines an analgesic and antipyretic (Metamizole) with two spasmolytic agents (Pitofenone and Fenpiverinium) to provide relief from pain associated with smooth muscle spasms.

Active Ingredient: Metamizole Sodium

Metamizole sodium is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties and a comparatively weak anti-inflammatory effect.[5]

Chemical Name: Sodium [(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) (methyl)amino]methanesulfonate

Molecular Formula: $C_{13}H_{16}N_3NaO_4S$ [6]


Molecular Weight: 333.34 g/mol [6]

Chemical Structure:

The mechanism of action of Metamizole is complex and not fully elucidated. It is understood to act both centrally and peripherally. Its primary mechanisms include:

- Inhibition of Cyclooxygenase (COX): Metamizole's active metabolites inhibit COX-1 and COX-2, thereby reducing prostaglandin synthesis.[7][8] This is believed to be a key component of its analgesic and antipyretic effects.

- Endocannabinoid System Modulation: The active metabolites of Metamizole, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), can be conjugated with arachidonic acid to form compounds that activate cannabinoid receptors (CB1 and CB2).[9][10]
- Nitric Oxide (NO) Pathway: There is evidence to suggest that Metamizole may activate the NO-cGMP pathway, which can contribute to its antinociceptive effects.[6]
- Opioid System Interaction: Some studies suggest an interaction with the endogenous opioid system.[11]

[Click to download full resolution via product page](#)

Caption: Proposed mechanisms of action for Metamizole.

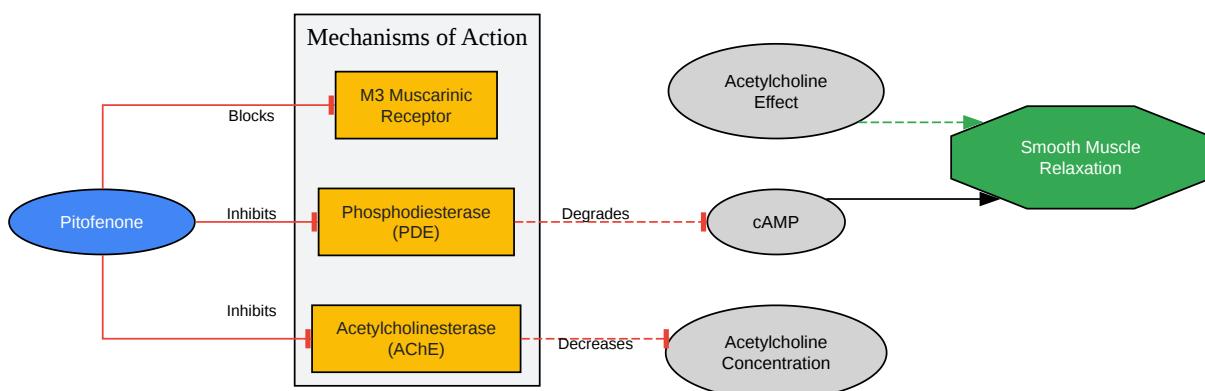
Target	Parameter	Value	Reference
COX-1 (cell-free)	IC ₅₀	~150 µg/ml	[7][12]
COX-2 (cell-free)	IC ₅₀	~150 µg/ml	[7][12]
COX-1 (intact cells)	IC ₅₀	486 - 1730 µg/ml	[13]
COX-2 (intact cells)	IC ₅₀	12 - 21 µg/ml	[13]
Cannabinoid Receptor 1 (CB1) (Metabolite 5)	K _i	7.8 ± 0.8 µM	[10]
Cannabinoid Receptor 2 (CB2) (Metabolite 5)	K _i	3.0 ± 0.4 µM	[10]
Cannabinoid Receptor 1 (CB1) (Metabolite 6)	K _i	2.9 ± 0.3 µM	[10]
Cannabinoid Receptor 2 (CB2) (Metabolite 6)	K _i	5.4 ± 0.6 µM	[10]

Active Ingredient: Pitofenone Hydrochloride

Pitofenone hydrochloride is a spasmolytic agent with a dual mechanism of action.[7]

Chemical Name: Methyl 2-[4-(2-piperidinoethoxy)benzoyl]benzoate hydrochloride[14]

Molecular Formula: C₂₂H₂₅NO₄·HCl[15]


Molecular Weight: 403.90 g/mol [15]

Chemical Structure:

Pitofenone's spasmolytic activity arises from:

- Muscarinic Receptor Antagonism: It acts as a competitive antagonist at muscarinic receptors, particularly the M3 subtype on smooth muscle cells.[16] This blocks the contractile effects of acetylcholine.

- Phosphodiesterase (PDE) Inhibition: It exhibits a papaverine-like direct musculotropic effect, which is believed to involve the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[2]
- Acetylcholinesterase (AChE) Inhibition: Pitofenone also inhibits acetylcholinesterase, the enzyme that degrades acetylcholine.[17] This effect is somewhat paradoxical to its antispasmodic action, and its clinical significance is not fully established.

[Click to download full resolution via product page](#)

Caption: Multifaceted mechanism of action of Pitofenone.

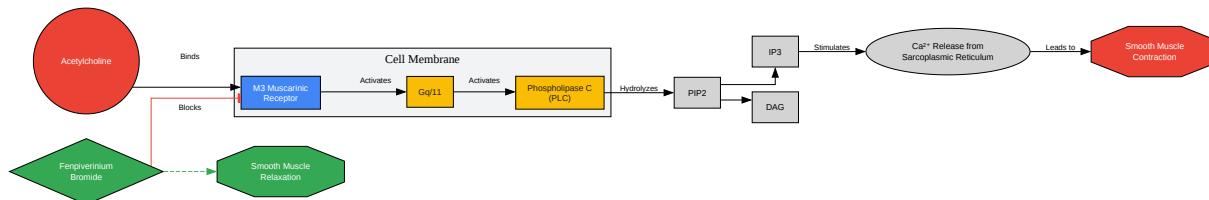
Target	Parameter	Value	Reference
Diacylglycerol O-acyltransferase 1 (DGAT-1) (human)	IC ₅₀	9 nM	[18]
Diacylglycerol O-acyltransferase 1 (DGAT-1) (mouse)	IC ₅₀	22 nM	[18]

Note: While Pitofenone is a potent muscarinic receptor antagonist, specific K_i values for muscarinic receptor subtypes are not readily available in the provided search results.

Active Ingredient: Fenpiverinium Bromide

Fenpiverinium bromide is a quaternary ammonium compound with potent anticholinergic and antispasmodic properties.[\[19\]](#)

Chemical Name: 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide[\[10\]](#)


Molecular Formula: C₂₂H₂₉BrN₂O[\[20\]](#)

Molecular Weight: 417.38 g/mol [\[20\]](#)

Chemical Structure:

Fenpiverinium bromide is a competitive antagonist of acetylcholine at muscarinic receptors, with a preference for the M3 subtype located on smooth muscle cells.[\[19\]](#)[\[21\]](#) By blocking the action of acetylcholine at these receptors, it inhibits the downstream signaling cascade that leads to smooth muscle contraction.[\[19\]](#) This action is highly specific, as it does not affect contractions induced by non-cholinergic stimuli like high potassium or norepinephrine.[\[19\]](#)

The signaling pathway for Fenpiverinium bromide is identical to that of Tiemonium Methylsulphate, focusing on the blockade of the M3 muscarinic receptor and the subsequent inhibition of the Gq/11-PLC-IP3/DAG pathway.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of Fenciverinium Bromide.

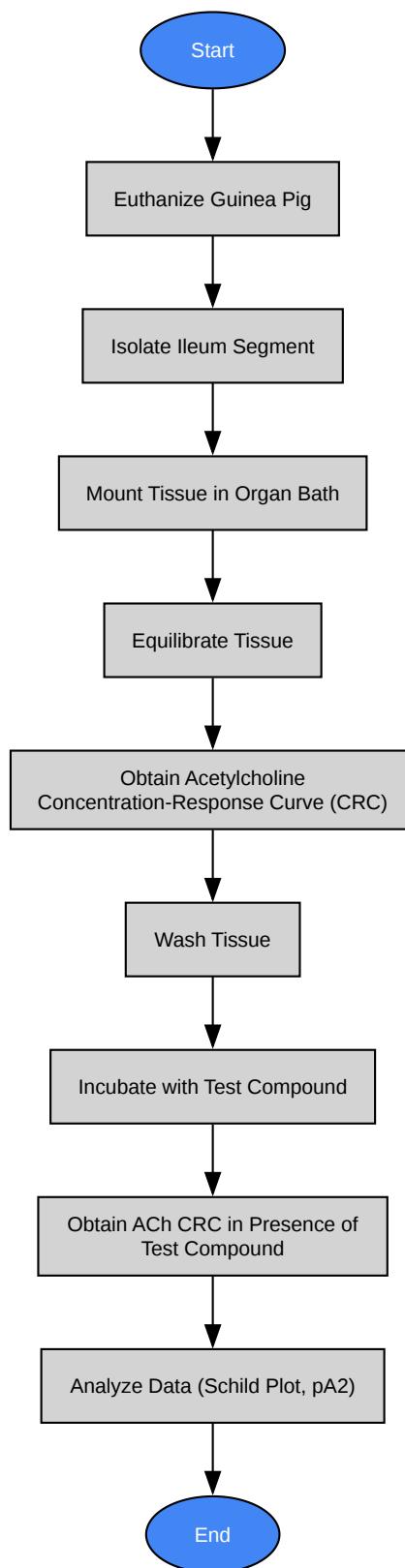
Specific K_i values for Fenciverinium bromide at muscarinic receptor subtypes are not readily available in the public domain. However, its classification as a quaternary ammonium anticholinergic suggests a high affinity for these receptors.[19]

Section 3: Experimental Protocols

Isolated Guinea Pig Ileum Assay for Spasmolytic Activity

This ex vivo method is a classical pharmacological preparation to assess the contractile and relaxant properties of substances on smooth muscle.

Objective: To determine the inhibitory effect of a test compound on acetylcholine-induced contractions of the guinea pig ileum.


Materials:

- Male Dunkin-Hartley guinea pig (250-350 g)
- Tyrode's physiological salt solution (PSS)
- Carbogen gas (95% O₂ / 5% CO₂)
- Student Organ Bath with an isotonic transducer and kymograph or data acquisition system
- Surgical instruments
- Acetylcholine (ACh) stock solution
- Test compound stock solution (e.g., Tiemonium, Pitofenone, Fenciverinium)

Procedure:

- **Tissue Preparation:**
 - Humanely euthanize the guinea pig.

- Isolate a segment of the terminal ileum and place it in a petri dish with carbogen-aerated Tyrode's solution.
- Gently flush the lumen to remove contents.
- Cut the ileum into 2-3 cm segments.[22]
- Mounting the Tissue:
 - Suspend a segment in the organ bath chamber containing Tyrode's solution at 37°C, continuously bubbled with carbogen.
 - Attach one end to a fixed point and the other to the isotonic transducer.
 - Apply a resting tension of approximately 0.5-1 g and allow the tissue to equilibrate for at least 30 minutes, with washes every 10-15 minutes.[22]
- Determining Agonist Response:
 - Obtain a cumulative concentration-response curve for acetylcholine to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
- Assessing Antagonist Activity:
 - After washing the tissue and allowing it to return to baseline, pre-incubate with a known concentration of the test compound for a set period (e.g., 20-30 minutes).
 - Again, obtain a cumulative concentration-response curve for acetylcholine in the presence of the antagonist.
- Data Analysis:
 - Compare the EC₅₀ values of acetylcholine in the absence and presence of the antagonist. A rightward shift in the concentration-response curve indicates competitive antagonism.
 - The pA₂ value, a measure of the antagonist's potency, can be calculated using a Schild plot.

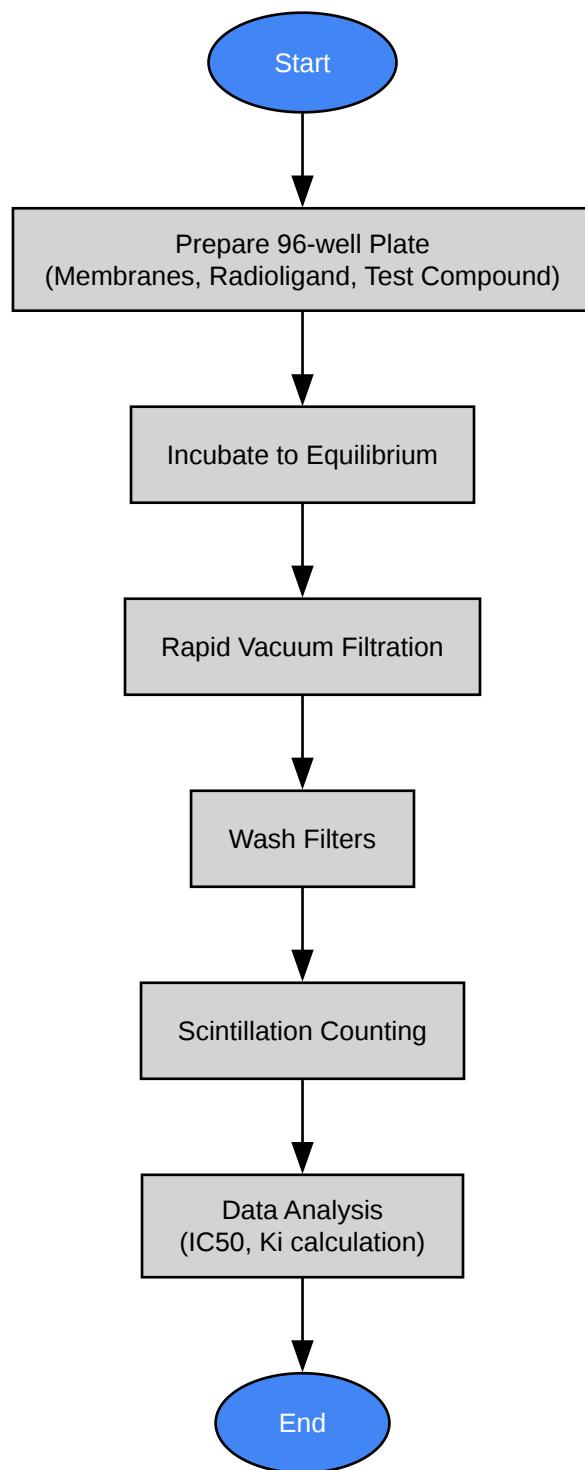
[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolated guinea pig ileum assay.

Muscarinic Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for specific receptor subtypes.

Objective: To determine the inhibition constant (K_i) of a test compound for a specific muscarinic receptor subtype (M1-M5).


Materials:

- Cell membranes expressing the desired human muscarinic receptor subtype.
- Radiolabeled muscarinic antagonist (e.g., $[^3\text{H}]\text{-N-methylscopolamine}$, $[^3\text{H}]\text{-QNB}$).
- Test compound at various concentrations.
- Assay buffer.
- 96-well microplates.
- Cell harvester and glass fiber filters.
- Scintillation counter and scintillation fluid.

Procedure:

- Assay Setup:
 - In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
 - Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).
- Incubation:
 - Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes).[\[23\]](#)

- Filtration:
 - Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
 - Wash the filters multiple times with ice-cold buffer to remove any unbound radioactivity.
- Quantification:
 - Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
 - Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.

[Click to download full resolution via product page](#)

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This technical guide has provided a comprehensive overview of the active ingredients found in different formulations of **Veralgin**. For both the Tiemonium Methylsulphate and the combination (Metamizole, Pitofenone, Fenciverinium) formulations, the chemical structures and primary mechanisms of action have been detailed. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working in the fields of pharmacology and medicinal chemistry. Further research to elucidate the precise quantitative binding affinities of Tiemonium Methylsulphate and Fenciverinium for muscarinic receptor subtypes would be beneficial for a more complete understanding of their pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KEGG DRUG: Tiemonium methylsulfate [genome.jp]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the effect of dipyrone on cells isolated from intervertebral disc tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central release of nitric oxide mediates antinociception induced by aerobic exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study [frontiersin.org]
- 9. Metamizole - Wikipedia [en.wikipedia.org]
- 10. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dzner-Gołab | Palliative Medicine in Practice [journals.viamedica.pl]
- 12. caymanchem.com [caymanchem.com]
- 13. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abrogation of Notch Signaling in Embryonic TECs Impacts Postnatal mTEC Homeostasis and Thymic Involution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. benchchem.com [benchchem.com]
- 18. Enzyme Modulators | CymitQuimica [cymitquimica.com]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. researchgate.net [researchgate.net]
- 21. Fenpiverinium | 258329-46-3 | Benchchem [benchchem.com]
- 22. rjptsimlab.com [rjptsimlab.com]
- 23. Mechanisms of M3 Muscarinic Receptor Regulation by Wash-Resistant Xanomeline Binding - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Veralgin: A Technical Guide to its Active Ingredients and Chemical Structures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056037#veralgin-active-ingredients-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com